1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, using an appropriate benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Final Functionalization: The remaining functional groups, including the dimethylaminoethyl and propoxybenzoyl groups, can be introduced through nucleophilic substitution reactions, using suitable alkyl halides and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, hydrogen peroxide.
Reducing Agents: LiAlH4, NaBH4.
Catalysts: Aluminum chloride for Friedel-Crafts acylation, palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group could yield a secondary alcohol.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound in the development of new drugs, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter systems.
Biological Studies: It can be used to study the effects of various functional groups on biological activity, helping to elucidate structure-activity relationships.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules, which can be used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group may interact with neurotransmitter receptors, while the hydroxy and benzoyl groups could participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one: This compound has a similar structure but with an additional dimethylamino group, which could alter its biological activity and chemical reactivity.
1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: This compound lacks the isopropyl group, which could affect its hydrophobic interactions and overall stability.
Uniqueness
The uniqueness of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H36N2O4 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H36N2O4/c1-7-16-34-22-12-13-23(19(4)17-22)26(31)24-25(21-10-8-20(9-11-21)18(2)3)30(15-14-29(5)6)28(33)27(24)32/h8-13,17-18,25,31H,7,14-16H2,1-6H3/b26-24+ |
InChI Key |
QIDGHKCFKPPCRY-SHHOIMCASA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)C)/O)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)C)O)C |
Origin of Product |
United States |
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